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molecular formula C10H12O4 B8556674 2,3-Dihydroxy-5-isopropyl-benzoic acid

2,3-Dihydroxy-5-isopropyl-benzoic acid

Cat. No. B8556674
M. Wt: 196.20 g/mol
InChI Key: LSTBDNHEYILKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07319101B2

Procedure details

To a solution of methyl 5-Isopropyl-3-methoxy-2-methoxymethoxy-benzoate in 5 mL dry CH2Cl2 cooled to −80° C., BBr3 (3.4 mL of a 1 m solution in CH2Cl2) was added dropwise via a syringe. The mixture was then stirred 30 min. at −70° C., then the cooling bath was removed and the stirring continued at r.t. for 1 h. The reaction was the quenched by addition of H2O and the resulting mixture was extracted twice with 30 mL CH2Cl2. The combined organic fractions were dried over MgSO4 and evaporated in vacuo to yield a brown solid. This material was redissolved in 1 mL AcOH to which 2.5 mL HBr (33% in AcOH) was added The mixture was stirred at 120° C. for 5 h, then H2O was slowly added and the mixture was extracted with EtOAc. The organic layer was washed twice with saturated NaCl solution, dried over MgSO4 and evaporated in vacuo to yield the desired product as a brown solid.
Name
methyl 5-Isopropyl-3-methoxy-2-methoxymethoxy-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([O:18]C)[C:7]([O:14]COC)=[C:8]([CH:13]=1)[C:9]([O:11]C)=[O:10])([CH3:3])[CH3:2].B(Br)(Br)Br.O>C(Cl)Cl.CC(O)=O.Br>[OH:14][C:7]1[C:6]([OH:18])=[CH:5][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:13][C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
methyl 5-Isopropyl-3-methoxy-2-methoxymethoxy-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C=C(C(=C(C(=O)OC)C1)OCOC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred 30 min. at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
the stirring continued at r.t. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of H2O
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice with 30 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
ADDITION
Type
ADDITION
Details
was added The mixture
STIRRING
Type
STIRRING
Details
was stirred at 120° C. for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed twice with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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